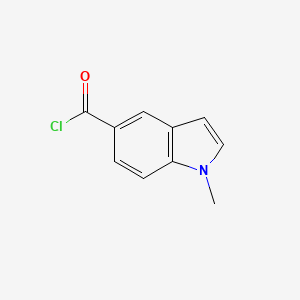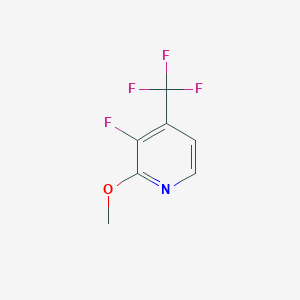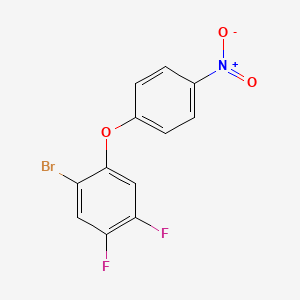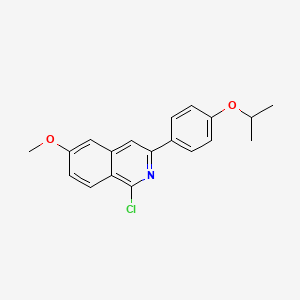
1-Chloro-3-(4-isopropoxyphenyl)-6-methoxyisoquinoline
Overview
Description
1-Chloro-3-(4-isopropoxyphenyl)-6-methoxyisoquinoline is a compound that has been studied for its potential applications in scientific research. It is an organic molecule with a molecular weight of 247.66 g/mol. The compound has a molecular structure consisting of a six-membered ring with a chlorine atom, an isopropoxy group, and a methoxy group. 1-Chloro-3-(4-isopropoxyphenyl)-6-methoxyisoquinoline has been studied for its potential applications in pharmaceuticals, biochemistry, and other areas of scientific research.
Scientific Research Applications
Synthesis and Chemical Modification
1-Chloro-3-(4-isopropoxyphenyl)-6-methoxyisoquinoline has been utilized in various chemical syntheses and modifications. For instance, Prabakaran et al. (2012) reported its use in the ligand-free, Pd-catalyzed Suzuki coupling, which is significant for synthesizing diversified 1,3-disubstituted isoquinolines. This method involves the use of sodium carbonate base and 1,4-dioxane solvent and is notable for its efficiency and adaptability in generating a variety of isoquinoline derivatives (Prabakaran, Khan, & Jin, 2012).
Fluorescent Chemosensors
In the field of fluorescent chemosensors, the compound has shown potential. Prodi et al. (2001) demonstrated that a 5-Chloro-8-methoxyquinoline appended diaza-18-crown-6 selectively responds to Cd2+ over other tested metal ions via a significant increase in fluorescence. This finding indicates its potential utility in measuring Cd2+ concentrations in waste effluent streams and food products, showcasing its application in environmental monitoring and food safety (Prodi, Montalti, Zaccheroni, Bradshaw, Izatt, & Savage, 2001).
Pharmaceutical Research
In the realm of pharmaceutical research, variations of the compound have been synthesized and evaluated for their bioactivity. Riggs et al. (1987) synthesized and evaluated isomeric 4-(chlorohydroxyphenyl)-1,2,3,4-tetrahydroisoquinolines for dopamine D-1 antagonist activity, highlighting its relevance in the development of drugs targeting the dopamine system (Riggs, Nichols, Foreman, & Truex, 1987).
properties
IUPAC Name |
1-chloro-6-methoxy-3-(4-propan-2-yloxyphenyl)isoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClNO2/c1-12(2)23-15-6-4-13(5-7-15)18-11-14-10-16(22-3)8-9-17(14)19(20)21-18/h4-12H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCQZPYPXIZOODU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C2=NC(=C3C=CC(=CC3=C2)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-3-(4-isopropoxyphenyl)-6-methoxyisoquinoline | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

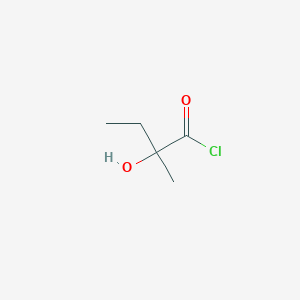
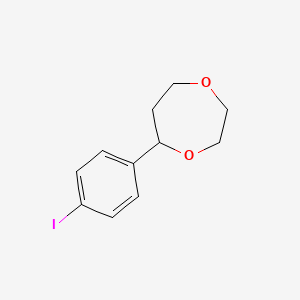
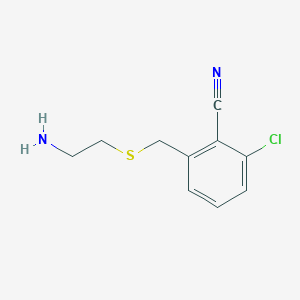
![Methyl 3-[(4-chloro-2-iodophenoxy)methyl]benzoate](/img/structure/B1407654.png)
![2-Cyclopropyl-6-iodoimidazo[1,2-a]pyridine](/img/structure/B1407655.png)
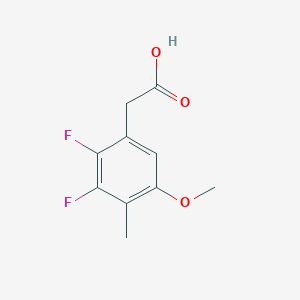
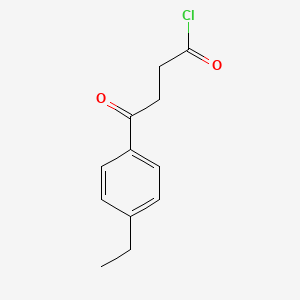
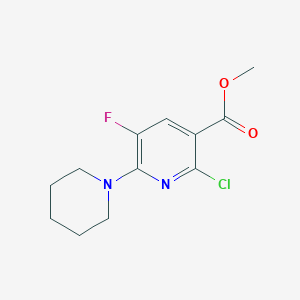
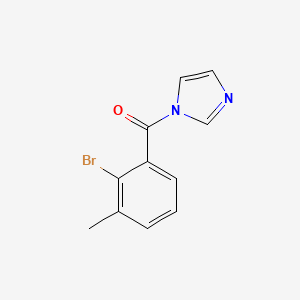
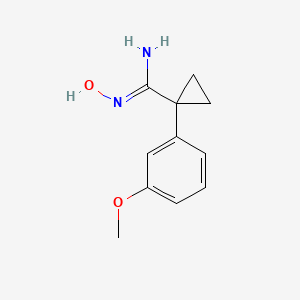
![3,3-Bis-[(4-chlorophenyl)methyl]-piperidine-1H-2,4-dione](/img/structure/B1407667.png)
